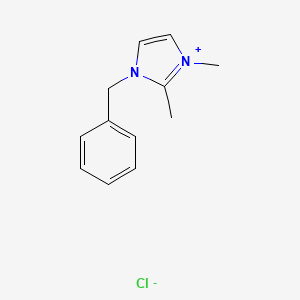

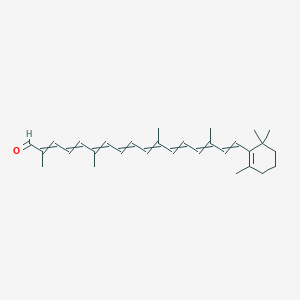

![molecular formula C51H84O5 B12507870 1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)

1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dimethoxy-4-prop-2-enylbenzene: is an organic compound with the molecular formula C11H14O2. It is also known as methyl eugenol and is a derivative of eugenol. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.

3,7-Dimethylocta-2,6-dienal: is an organic compound with the molecular formula C10H16O. It is also known as citral and is a key component in the essential oils of several plants, including lemongrass and lemon myrtle. Citral is widely used in the fragrance and flavor industries due to its strong lemon scent.

3,7-Dimethylocta-1,6-diene: is an organic compound with the molecular formula C10H18. It is also known as myrcene and is a significant component of the essential oils of various plants, including bay, verbena, and hops. Myrcene is used in the manufacture of fragrances and as an intermediate in the production of other chemicals.

3,7-Dimethylocta-2,6-dien-1-ol: is an organic compound with the molecular formula C10H18O. It is also known as geraniol and is found in the essential oils of several aromatic plants, including rose and citronella. Geraniol is used in perfumery and as a flavoring agent.

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is an organic compound with the molecular formula C10H18O. It is also known as borneol and is found in the essential oils of various plants, including camphor and rosemary. Borneol is used in traditional medicine and as a fragrance ingredient.

Preparation Methods

1,2-Dimethoxy-4-prop-2-enylbenzene: can be synthesized through the methylation of eugenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Industrial production involves the extraction of essential oils from plants like basil and nutmeg, followed by purification processes.

3,7-Dimethylocta-2,6-dienal: can be prepared by the oxidation of geraniol or nerol using oxidizing agents such as chromic acid or potassium permanganate . Industrially, it is extracted from the essential oils of lemongrass and lemon myrtle.

3,7-Dimethylocta-1,6-diene: is typically obtained through the pyrolysis of β-pinene, a component of turpentine oil . Industrial production involves the distillation of essential oils from plants like bay and hops.

3,7-Dimethylocta-2,6-dien-1-ol: can be synthesized by the reduction of citral using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrially, it is extracted from the essential oils of rose and citronella.

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: can be synthesized by the reduction of camphor using reducing agents such as sodium borohydride . Industrial production involves the extraction of essential oils from plants like camphor and rosemary.

Chemical Reactions Analysis

1,2-Dimethoxy-4-prop-2-enylbenzene: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction . Major products include veratraldehyde and veratryl alcohol.

3,7-Dimethylocta-2,6-dienal: undergoes oxidation and reduction reactions. Oxidizing agents such as potassium permanganate convert it to geranic acid, while reducing agents like sodium borohydride convert it to geraniol .

3,7-Dimethylocta-1,6-diene: undergoes addition reactions with halogens and hydrogen. For example, it reacts with bromine to form dibromomyrcene .

3,7-Dimethylocta-2,6-dien-1-ol: undergoes oxidation and esterification reactions. Oxidizing agents such as chromic acid convert it to citral, while esterification with acetic anhydride forms geranyl acetate .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: undergoes oxidation and esterification reactions. Oxidizing agents such as chromic acid convert it to camphor, while esterification with acetic anhydride forms borneyl acetate .

Scientific Research Applications

1,2-Dimethoxy-4-prop-2-enylbenzene: is used in scientific research for its antimicrobial and insecticidal properties. It is also studied for its potential use in cancer treatment .

3,7-Dimethylocta-2,6-dienal: is used in research for its antimicrobial and anti-inflammatory properties. It is also studied for its potential use in treating neurodegenerative diseases .

3,7-Dimethylocta-1,6-diene: is used in research for its analgesic and anti-inflammatory properties. It is also studied for its potential use in treating anxiety and depression .

3,7-Dimethylocta-2,6-dien-1-ol: is used in research for its antimicrobial and antioxidant properties. It is also studied for its potential use in treating cardiovascular diseases .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is used in research for its anti-inflammatory and analgesic properties. It is also studied for its potential use in treating respiratory diseases .

Mechanism of Action

1,2-Dimethoxy-4-prop-2-enylbenzene: exerts its effects by inhibiting the growth of microorganisms and disrupting their cell membranes .

3,7-Dimethylocta-2,6-dienal: exerts its effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .

3,7-Dimethylocta-1,6-diene: exerts its effects by modulating the activity of neurotransmitters such as serotonin and dopamine .

3,7-Dimethylocta-2,6-dien-1-ol: exerts its effects by scavenging free radicals and inhibiting lipid peroxidation .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of ion channels .

Comparison with Similar Compounds

1,2-Dimethoxy-4-prop-2-enylbenzene: is similar to eugenol and isoeugenol but has a higher antimicrobial activity due to the presence of methoxy groups .

3,7-Dimethylocta-2,6-dienal: is similar to neral but has a stronger lemon scent and higher antimicrobial activity .

3,7-Dimethylocta-1,6-diene: is similar to limonene but has a higher analgesic activity due to the presence of double bonds .

3,7-Dimethylocta-2,6-dien-1-ol: is similar to linalool but has a higher antioxidant activity due to the presence of hydroxyl groups .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: is similar to camphor but has a higher anti-inflammatory activity due to the presence of hydroxyl groups .

Properties

IUPAC Name |

1,2-dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUYIATKYHYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)

![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)

![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)

![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)